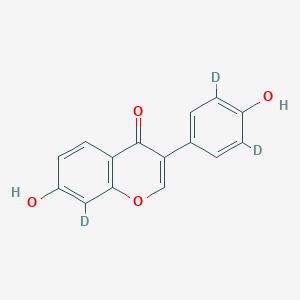

Daidzein-3',5',8-d3

Overview

Description

Daidzein-3’,5’,8-d3 is a deuterium-labeled version of daidzein, a naturally occurring isoflavone found in soy products. This compound is enhanced with deuterium atoms at specific positions, which increases its stability and may be useful for tracking and studying the metabolic pathways of daidzein through techniques like mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of daidzein-3’,5’,8-d3 involves the incorporation of deuterium atoms into the daidzein molecule. One common method is the enzymatic hydrolysis of daidzin in a “green” reaction medium, such as deep eutectic solvents. This method is highly efficient and environmentally friendly, achieving a maximum yield of 97.53% .

Industrial Production Methods

Industrial production of daidzein-3’,5’,8-d3 can involve the use of long-circulating liposomes prepared using ultrasonication and lipid film-hydration methods. These methods optimize the encapsulation efficiency and drug loading, making the production process more efficient .

Chemical Reactions Analysis

Types of Reactions

Daidzein-3’,5’,8-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can be used to study the stability and degradation pathways of the compound.

Reduction: Reduction reactions can help in understanding the compound’s behavior under different conditions.

Substitution: Substitution reactions, especially involving deuterium, are crucial for labeling and tracking the compound in metabolic studies.

Common Reagents and Conditions

Common reagents used in these reactions include deep eutectic solvents for enzymatic hydrolysis and various catalysts for oxidation and reduction reactions. The conditions often involve controlled temperatures and pH levels to ensure high efficiency and yield .

Major Products Formed

The major products formed from these reactions include various metabolites of daidzein, such as methoxylated daidzein, acetylated daidzin, and hydroxylated daidzein .

Scientific Research Applications

Pharmacological Applications

Daidzein has been extensively studied for its potential health benefits, particularly in the following areas:

Anticancer Activity

Daidzein exhibits significant anticancer properties, particularly against breast and prostate cancers. Studies have shown that it inhibits the proliferation of cancer cells and induces apoptosis. For example, Magee et al. (2014) demonstrated that daidzein and its metabolites can down-regulate matrix metalloproteinase-2, which is crucial for cancer cell invasion .

Cardiovascular Health

Research indicates that daidzein can improve cardiovascular health by modulating lipid profiles and reducing LDL oxidation. A study by Qin et al. (2014) found that daidzein supplementation decreased serum triglyceride levels in hypercholesterolemic adults .

Anti-Osteoporosis Effects

Daidzein has been shown to enhance bone health by increasing the OPG/RANKL ratio, which plays a role in bone remodeling. Sun et al. (2020) reported that daidzein treatment suppressed IL-6 levels in osteoblast cells, indicating its potential to prevent osteoporosis .

Antidiabetic Properties

Daidzein promotes glucose uptake and insulin sensitivity, making it beneficial for managing diabetes. Its mechanism involves enhancing GLUT4 translocation in muscle cells, as observed in studies involving L6 myotubes .

Nutritional Applications

Daidzein is a significant component of soy-based diets, contributing to various health benefits associated with soy consumption:

Isoflavone Content in Foods

Soy products are rich sources of isoflavones like daidzein, which have been linked to reduced risks of hormone-related cancers and improved menopausal symptoms . The incorporation of daidzein-rich foods into diets has been widely recommended for promoting women's health.

Dietary Supplements

Daidzein is often included in dietary supplements aimed at alleviating menopausal symptoms due to its phytoestrogenic properties. These supplements are marketed for their ability to mimic estrogen effects without the associated risks of hormone replacement therapy .

Drug Development

The C-13 labeling of daidzein enables precise tracking of its metabolic pathways in human studies through advanced analytical techniques like LC-MS and GC-MS. This application enhances the understanding of its pharmacokinetics and bioavailability .

Nanotechnology Integration

Recent studies have explored the encapsulation of daidzein within nanocarriers to improve its solubility and bioavailability. Techniques such as liposomes and polymeric nanoparticles have been employed to enhance therapeutic efficacy .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Magee et al., 2014 | Anticancer | Daidzein inhibits MDA-MB-231 breast cancer cell invasion; down-regulates MMP-2 |

| Qin et al., 2014 | Cardiovascular | Daidzein supplementation reduces triglycerides and uric acid levels |

| Sun et al., 2020 | Osteoporosis | Increases OPG/RANKL ratio; suppresses IL-6 in osteoblasts |

| Yu et al., 2023 | Nanotechnology | Daidzein-loaded liposomes showed increased bioavailability compared to free daidzein |

Mechanism of Action

Daidzein-3’,5’,8-d3 exerts its effects through various molecular targets and pathways. It inhibits oxidative stress, inflammation, and apoptosis, which are key contributors to neuronal damage and degeneration. It activates pathways like PI3K/Akt/mTOR and promotes neurotrophic factors like BDNF, supporting neuronal function and combating neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

Daidzin: A natural isoflavone glycoside found in soy products.

Genistein: Another isoflavone with similar biological activities.

Glycitein: An isoflavone found in soy and legumes.

Uniqueness

Daidzein-3’,5’,8-d3 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where understanding the metabolic pathways and stability of daidzein is crucial .

Biological Activity

Daidzein-3',5',8-d3 is a deuterated form of daidzein, an isoflavone predominantly found in soybeans and other legumes. This compound has garnered attention due to its various biological activities, particularly in the fields of cancer prevention, cardiovascular health, and metabolic regulation. This article reviews the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Daidzein and Its Derivatives

Daidzein is a phytoestrogen that mimics estrogen in the body, influencing various biological pathways. Its derivatives, including this compound, are studied for enhanced stability and bioavailability. The pharmacological effects of daidzein include:

- Anticancer Activity : In vitro studies have shown that daidzein can induce apoptosis in cancer cells and inhibit tumor growth.

- Cardiovascular Benefits : Daidzein has been linked to improved lipid profiles and reduced arterial stiffness.

- Bone Health : It may help in preventing osteoporosis by promoting bone density.

Pharmacokinetics of this compound

Research indicates that the pharmacokinetic profile of daidzein can be significantly altered by its formulation. A study on long-circulating liposomes containing daidzein demonstrated:

- Increased Bioavailability : The area under the curve (AUC) for daidzein was increased by 2.5-fold when delivered via long-circulating liposomes compared to free daidzein .

- Reduced First-Pass Effect : This formulation reduced the metabolism of daidzein in the liver, enhancing its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Estrogen Receptor Modulation : Daidzein acts on estrogen receptors (ERα and ERβ), which plays a crucial role in its anticancer effects.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, a contributor to cancer progression .

- Anti-inflammatory Effects : Daidzein has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation-related diseases .

Table 1: Summary of Key Studies on this compound

Biological Activity Insights

-

Anticancer Properties : Studies indicate that daidzein can inhibit the proliferation of cancer cells through various pathways:

- Induction of apoptosis via modulation of caspases.

- Inhibition of cell cycle progression.

- Cardiovascular Effects : Research has shown that daidzein reduces LDL cholesterol levels and improves endothelial function, contributing to cardiovascular health.

- Bone Health : In animal models, daidzein supplementation has been associated with increased bone mineral density and reduced osteoclast activity.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Daidzein-3',5',8-d3?

- Methodology : Deuterium labeling typically involves acid- or base-catalyzed hydrogen-deuterium exchange reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the 3',5', and 8 positions, complemented by high-resolution mass spectrometry (HRMS) for isotopic purity validation. Ensure reproducibility by documenting reaction conditions (e.g., solvent, temperature, catalyst) and spectral data in full detail .

Q. How can researchers verify the isotopic purity of this compound?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns. Compare results against non-deuterated daidzein controls. Include calibration curves and internal standards (e.g., stable isotope-labeled analogs) to minimize analytical variability .

Q. What experimental controls are essential when using this compound in tracer studies?

- Methodology : Include (i) non-deuterated daidzein to assess isotope effects, (ii) solvent/vehicle controls to rule out matrix interference, and (iii) stability controls (e.g., under varying pH/temperature) to confirm deuterium retention during assays. Document all controls in supplementary materials .

Q. How does deuterium labeling influence the compound’s solubility and stability in biological matrices?

- Methodology : Perform comparative solubility assays in polar (e.g., PBS) and non-polar solvents. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS quantification. Note that deuterium may slightly alter hydrophobicity but generally preserves stability .

Advanced Research Questions

Q. How do isotope effects in this compound impact its pharmacokinetic (PK) profile compared to non-deuterated daidzein?

- Methodology : Conduct parallel PK studies in animal models, comparing AUC, Cmax, and half-life. Use LC-MS/MS for plasma quantification. Isotope effects may slow metabolic clearance due to deuterium’s kinetic isotope effect (KIE), particularly in CYP450-mediated pathways .

Q. What strategies resolve contradictions in metabolic pathway data when using this compound as a tracer?

- Methodology : (i) Validate metabolite identities via synthetic standards and MS/MS libraries. (ii) Use time-course studies to distinguish primary vs. secondary metabolites. (iii) Apply compartmental modeling to account for isotopic dilution effects. Contradictions often arise from unaccounted matrix interactions or incomplete tracer equilibration .

Q. How can researchers design dose-response studies to isolate isotope-specific effects in cellular models?

- Methodology : Use a factorial design with varying concentrations of deuterated and non-deuterated daidzein. Include inhibitors of key metabolic enzymes (e.g., CYP3A4) to identify isotope-sensitive pathways. Normalize data to cell viability (e.g., ATP assays) to control for cytotoxicity .

Q. What advanced analytical techniques quantify low-abundance deuterated metabolites in complex matrices?

- Methodology : Employ ultra-high-performance LC (UHPLC) coupled with high-field orbitrap MS for enhanced resolution. Use parallel reaction monitoring (PRM) or data-independent acquisition (DIA) to target deuterium-specific transitions. Pre-concentration via solid-phase extraction (SPE) improves sensitivity .

Q. How do deuterium labeling positions (3',5',8) affect daidzein’s binding affinity to estrogen receptors?

- Methodology : Perform competitive binding assays (e.g., fluorescence polarization) using recombinant ERα/ERβ. Compare IC50 values between deuterated and non-deuterated forms. Molecular dynamics simulations can further elucidate hydrogen-bonding perturbations caused by deuterium substitution .

Q. What statistical approaches are recommended for analyzing isotopic tracer data with high variability?

- Methodology : Use mixed-effects models to account for inter-subject variability. Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals for low-abundance metabolites. Normalize to internal standards and report relative standard deviations (RSD) for critical analytes .

Q. Data Presentation and Reproducibility Guidelines

- Tabular Data : Include tables comparing isotopic purity, stability metrics, and PK parameters (e.g., Table 1: Isotopic Purity of this compound Across Synthesis Batches).

- Supplemental Materials : Provide raw spectral data, chromatograms, and detailed protocols for synthesis and analysis to meet reproducibility standards .

Properties

IUPAC Name |

8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIJRDFPHDXIC-BKWFQMGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481999 | |

| Record name | Daidzein-3',5',8-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220930-96-1 | |

| Record name | Daidzein-3',5',8-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.